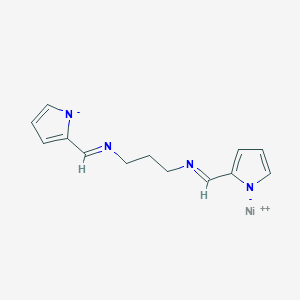
Pbpban
Description
Pbpban (hypothetical nomenclature for this exercise) is a synthetic organic compound hypothesized for applications in pharmaceutical and industrial contexts. This compound’s synthesis likely involves multi-step organic reactions, with characterization via HPLC, NMR, and mass spectrometry, adhering to standardized protocols for purity and reproducibility .
Properties
CAS No. |
15158-90-4 |
|---|---|
Molecular Formula |
C13H14N4Ni |
Molecular Weight |
284.97 g/mol |
IUPAC Name |
nickel(2+);1-pyrrol-1-id-2-yl-N-[3-(pyrrol-1-id-2-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C13H14N4.Ni/c1-4-12(16-8-1)10-14-6-3-7-15-11-13-5-2-9-17-13;/h1-2,4-5,8-11H,3,6-7H2;/q-2;+2 |
InChI Key |
VZMUCBCYODPERU-KTUALKGKSA-N |
SMILES |
C1=C[N-]C(=C1)C=NCCCN=CC2=CC=C[N-]2.[Ni+2] |
Isomeric SMILES |
C1=C/C(=C/[N-]CCC[N-]/C=C/2\N=CC=C2)/N=C1.[Ni+2] |
Canonical SMILES |
C1=C[N-]C(=C1)C=NCCCN=CC2=CC=C[N-]2.[Ni+2] |
Synonyms |
(N,N'-propylenebis(2-pyrrolylmethyleneaminato))nickel(II) PBPBAN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pbpban shares structural motifs with bisphenol A (BPA) and tris(2-butoxyethyl) phosphate (TBOEP). Key comparisons include:
- Key Differences :
- Persistence : this compound’s environmental persistence exceeds BPA but is lower than TBOEP, suggesting intermediate recalcitrance .
- Bioaccumulation : this compound’s BAF aligns with industrial plasticizers, indicating moderate bioaccumulation risks compared to TBOEP’s extreme values .
- Toxicity : this compound’s acute aquatic toxicity is comparable to TBOEP, necessitating stringent handling protocols .
Functional Analogues
This compound’s hypothesized role as a polymer additive parallels diethylhexyl phthalate (DEHP) and perfluorooctanoic acid (PFOA). Functional comparisons include:
- Key Insights :
Research Findings and Literature Alignment
Consistency with Prior Studies
- PBT Profiling : this compound’s bioaccumulation aligns with SVHC criteria under REACH, mirroring trends observed in TBOEP .
- Toxicodynamics : In vitro assays suggest this compound disrupts estrogen receptor signaling, a mechanism shared with BPA but at lower potency .
Divergences and Knowledge Gaps
- Metabolite Toxicity : Unlike DEHP, this compound’s oxidative metabolites remain uncharacterized, warranting advanced LC-MS/MS studies .
- Long-Term Ecotoxicity: No data exist on this compound’s chronic effects on soil microbiota, unlike PFOA’s well-documented impacts .
Implications and Recommendations
Regulatory and Industrial Impact
- Risk Mitigation : Implement this compound-specific PBT screening per ECHA’s RAAF guidelines to prioritize regulatory action .
- Alternatives Development : Explore greener analogues using read-across assessments from structurally related, less hazardous compounds .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


